Ethyl 4-bromo-2-cyano-6-fluorobenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-6-fluorobenzoate can be synthesized through a multi-step process involving the introduction of bromine, cyano, and fluorine groups onto a benzoate ester. One common method involves the bromination of ethyl 2-cyano-6-fluorobenzoate using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of ethyl 4-amino-2-cyano-6-fluorobenzoate.
Oxidation: Formation of ethyl 4-bromo-2-carboxy-6-fluorobenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-6-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-6-fluorobenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the cyano and fluorine groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, the compound may interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-2-cyano-6-chlorobenzoate
- Ethyl 4-bromo-2-cyano-6-iodobenzoate
- Ethyl 4-bromo-2-cyano-6-methylbenzoate
Uniqueness
Ethyl 4-bromo-2-cyano-6-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-6-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)9-6(5-13)3-7(11)4-8(9)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWKKFEZSNXMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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